molecular formula C9H11NOS B7509811 N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide

N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide

Cat. No.: B7509811
M. Wt: 181.26 g/mol
InChI Key: SCDATVICTITIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide, commonly known as CP 55,940, is a synthetic cannabinoid compound. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and is widely used in scientific research.

Mechanism of Action

CP 55,940 is a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a cascade of downstream signaling events. The activation of the CB1 receptor leads to the inhibition of adenylate cyclase and the subsequent decrease in cAMP levels. This results in the inhibition of neurotransmitter release and the modulation of various physiological processes.
Biochemical and Physiological Effects:
CP 55,940 has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate pain, inflammation, appetite, and memory. It has also been shown to have neuroprotective effects and may have therapeutic potential in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CP 55,940 in scientific research is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This allows for precise modulation of the endocannabinoid system and the investigation of its role in various physiological processes. However, one of the limitations of using CP 55,940 is its high lipophilicity, which can lead to non-specific binding and off-target effects.

Future Directions

There are many future directions for the use of CP 55,940 in scientific research. One area of interest is the investigation of its therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the investigation of its role in modulating the immune system and its potential use in the treatment of inflammatory diseases. Additionally, the development of more selective and potent agonists of the cannabinoid receptors may lead to the development of novel therapeutics for a wide range of diseases and conditions.

Synthesis Methods

CP 55,940 can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to yield 2-thiophenyl chloride. This intermediate is then reacted with N-methylmorpholine to yield N-methyl-2-thiophenylamine. The final step involves the reaction of N-methyl-2-thiophenylamine with 1,1-dimethyl-4-propionylpiperazine to yield CP 55,940.

Scientific Research Applications

CP 55,940 is widely used in scientific research to study the endocannabinoid system and the effects of cannabinoids on various physiological and biochemical processes. It is used as a tool compound to investigate the role of the cannabinoid receptors in pain, inflammation, appetite, and other physiological processes.

Properties

IUPAC Name

N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-10-9(11)8-5-6-3-2-4-7(6)12-8/h5H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDATVICTITIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(S1)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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